molecular formula C26H31N3O2S B2580232 N-(3,5-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide CAS No. 878055-84-6

N-(3,5-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

Cat. No. B2580232
CAS RN: 878055-84-6
M. Wt: 449.61
InChI Key: WTFZAYLIWGTLRU-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H31N3O2S and its molecular weight is 449.61. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

The compound’s structural features suggest potential anticancer properties. Researchers have investigated its effects on tumor cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its precise mechanisms and potential clinical applications .

Anti-Inflammatory Activity

Due to its sulfur-containing moiety, this compound may exhibit anti-inflammatory effects. It could modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis or inflammatory bowel diseases. Preclinical studies have shown promising results, but clinical trials are necessary to validate its efficacy .

Neuroprotective Potential

The indole ring in the compound suggests neuroprotective properties. Researchers have explored its impact on neurodegenerative diseases like Alzheimer’s and Parkinson’s. It may act as an antioxidant, reduce oxidative stress, and enhance neuronal survival. However, more research is needed to establish its therapeutic relevance .

Antimicrobial Applications

The compound’s unique structure could make it a candidate for antimicrobial drug development. Studies have investigated its activity against bacteria, fungi, and parasites. It may disrupt microbial membranes or interfere with essential cellular processes. Future studies should explore its efficacy and safety profiles .

Analgesic Effects

Some evidence suggests that this compound might possess analgesic properties. It could modulate pain pathways, making it relevant for chronic pain management. Researchers have studied its effects in animal models, but clinical trials are necessary to validate its use in humans .

Chemical Biology and Drug Design

Researchers have used this compound as a scaffold for designing novel molecules. By modifying its functional groups, they aim to create derivatives with improved pharmacological properties. These efforts include optimizing binding affinity, selectivity, and bioavailability for specific targets .

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2S/c1-18-8-10-28(11-9-18)26(31)16-29-15-24(22-6-4-5-7-23(22)29)32-17-25(30)27-21-13-19(2)12-20(3)14-21/h4-7,12-15,18H,8-11,16-17H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFZAYLIWGTLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

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